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For Researchers, Scientists, and Drug Development Professionals

Abstract

CZ(C-25146 is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key
target in research for neurodegenerative diseases such as Parkinson's.[1] While demonstrating
high affinity for its primary target, comprehensive profiling has revealed interactions with a
small number of other kinases. Understanding these off-target effects is crucial for the precise
interpretation of experimental results and for the continued development of safe and effective
therapeutics. This guide provides a detailed overview of the known off-target profile of CZC-
25146 hydrochloride, the experimental methodologies used for its determination, and the
signaling pathways associated with the identified off-target kinases.

On-Target and Off-Target Profile of CZC-25146

CZC-25146 was identified as a highly potent inhibitor of both wild-type LRRK2 and the G2019S
mutant, with IC50 values in the low nanomolar range.[2] Its selectivity was assessed using a
competitive chemoproteomics approach, which revealed a very clean profile with high-potency
inhibition of only five other kinases.[2][3]

Quantitative Data Summary

The following table summarizes the known on-target and off-target activities of CZC-25146.
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Potency

Target Target Type Assay Type IC50 (nM) T Reference
Description
LRRK2 (wild- .
On-Target TR-FRET 4.76 High [2]
type)
LRRK2
(G2019s On-Target TR-FRET 6.87 High [2]
mutant)
Chemoproteo )
PLK4 Off-Target ) Not Reported  High Potency  [2][3]
mics
Chemoproteo )
GAK Off-Target ] Not Reported  High Potency  [2][3]
mics
Chemoproteo ]
TNK1 Off-Target ) Not Reported  High Potency  [2][3]
mics
Chemoproteo )
CAMKK2 Off-Target ] Not Reported  High Potency  [2][3]
mics
Chemoproteo ]
PIP4K2C Off-Target ] Not Reported  High Potency  [2][3]
mics

Note: TR-FRET stands for Time-Resolved Fluorescence Resonance Energy Transfer. The off-

target inhibition was determined to be of "high potency” in the primary literature, but specific

IC50 values were not provided.[2][3]

Experimental Protocols

The determination of the target selectivity of CZC-25146 was primarily achieved through a

quantitative chemoproteomics strategy using a "Kinobeads" affinity matrix.[2]

Chemoproteomics-Based Kinase Selectivity Profiling
(Kinobeads)

This methodology allows for the assessment of a compound's binding to a large number of

endogenous kinases in a cellular lysate, thus providing a more physiologically relevant profile

than assays using recombinant enzymes.[4][5]
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Objective: To determine the kinase selectivity profile of CZC-25146 in a competitive binding
format.

Methodology:

Lysate Preparation:

o Human cell lines (e.g., HelLa, Jurkat, Ramos) and mouse brain tissue are lysed to produce
extracts containing a wide range of endogenous kinases.[2]

Competitive Binding:

o Aliquots of the cell lysate are incubated with varying concentrations of free CZC-25146
hydrochloride (or vehicle control) to allow the compound to bind to its target kinases.[6]

Affinity Enrichment:

o The pre-incubated lysates are then exposed to "Kinobeads," which are sepharose beads
with immobilized, non-selective, ATP-competitive kinase inhibitors.[6][7][8]

o Kinases in the lysate that have not been bound by CZC-25146 will bind to the Kinobeads.

Elution and Digestion:

o The Kinobeads are washed to remove non-specifically bound proteins.

o The captured kinases are then eluted from the beads.

o The eluted proteins are digested, typically with trypsin, to generate peptides.
e Quantitative Mass Spectrometry:

o The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass
spectrometry (LC-MS/MS).[2]

o The relative abundance of each kinase is quantified across the different concentrations of
CzC-25146.
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o Data Analysis:

o A dose-dependent decrease in the amount of a particular kinase captured by the
Kinobeads indicates that CZC-25146 is binding to that kinase and preventing its
interaction with the affinity matrix.[6]

o Concentration-response curves are generated to determine the potency of interaction
(often expressed as an IC50 value).[2]

Sample Preparation
Competitive Binding Assay Analysis
CZC-25146 (Varying Concentrations)
Incubation of Lysate . . Affinity Enrichment of . g - Data Analysis
( with CZC-25146 E&ddmon of Kmobeads] Unbound Kinases Elution and Digestion LC-MS/MS Analysis (Dose-Response Curves)
Cell/Tissue Lysate

Click to download full resolution via product page

Experimental workflow for Kinobeads-based selectivity profiling.

Signaling Pathways of Off-Target Kinases

The following sections detail the primary signaling pathways and functions of the identified off-
target kinases of CZC-25146. Inhibition of these kinases may lead to unintended biological
consequences.

Polo-Like Kinase 4 (PLK4)

PLK4 is a master regulator of centriole duplication, a critical process for the formation of the
mitotic spindle and the maintenance of genomic stability.[9] Its activity is tightly regulated
throughout the cell cycle. Dysregulation of PLK4 can lead to centrosome amplification, which is
a hallmark of many cancers.[9]
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Simplified signaling overview for PLK4.

Cyclin G-associated kinase (GAK)

GAK is a serine/threonine kinase involved in clathrin-mediated membrane trafficking.[10] It
plays a crucial role in the uncoating of clathrin-coated vesicles at the plasma membrane and
the trans-Golgi network.[10] Additionally, GAK has been implicated in the regulation of mitotic
progression and centrosome integrity.[10]
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Key functions of GAK in cellular processes.

Tyrosine-protein kinase TNK1

TNK1 is a non-receptor tyrosine kinase that has been shown to negatively regulate cell growth
and may act as a tumor suppressor.[1] It can inhibit the Ras-MAPK signaling pathway and has
been implicated in TNFa-induced apoptosis by blocking NF-kB activation.[1][3]
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Inhibitory roles of TNK1 in signaling pathways.

Calcium/calmodulin-dependent protein kinase kinase 2
(CAMKK2)

CAMKK?2 is a key signaling hub that decodes intracellular calcium signals.[11] Upon activation
by calcium/calmodulin, CAMKK2 phosphorylates and activates several downstream kinases,
including CaMKI, CaMKIV, and AMP-activated protein kinase (AMPK), thereby regulating
processes such as energy metabolism, neuronal function, and cell migration.[11][12]
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CAMKK?2 as a central regulator of calcium signaling.

Phosphatidylinositol-5-Phosphate 4-Kinase Type 2
Gamma (PIP4K2C)

PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI(5)P) to
generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). While its enzymatic activity is low,
it has been implicated in the negative regulation of insulin signaling and the positive regulation

of autophagosome assembly.

negatively regulatespositively regulates
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Insulin Receptor Signaling

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1139147?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Overview of PIP4K2C function in lipid signaling.

Conclusion

CZC-25146 hydrochloride is a highly selective LRRK2 inhibitor. However, like most kinase
inhibitors, it is not absolutely specific and exhibits high-potency interactions with a small set of
off-target kinases: PLK4, GAK, TNK1, CAMKK2, and PIP4K2C. The inhibition of these kinases
could potentially lead to biological effects unrelated to LRRK2 inhibition. Therefore, researchers
utilizing CZC-25146 as a chemical probe should be cognizant of these off-target activities and
consider appropriate control experiments to ensure the accurate attribution of observed
phenotypes to the inhibition of LRRK2. For drug development professionals, this off-target
profile provides valuable information for lead optimization and the anticipation of potential
safety liabilities. The chemoproteomics approach detailed herein represents a powerful
methodology for the comprehensive characterization of kinase inhibitor selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Type-ll kinase inhibitors that target Parkinson’s Disease-associated LRRK2 - PMC
[pmc.ncbi.nlm.nih.gov]

2. Chemoproteomics-based design of potent LRRK2-selective lead compounds that
attenuate Parkinson's disease-related toxicity in human neurons - PMC
[pmc.ncbi.nlm.nih.gov]

3. neuroscience.jhu.edu [neuroscience.jhu.edu]

4. Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase
inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary
cells - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1139147?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139147?utm_src=pdf-body
https://www.benchchem.com/product/b1139147?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11565912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3688284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3688284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3688284/
https://neuroscience.jhu.edu/files2/publications_Dawson_V_cb2002413.pdf
https://pubmed.ncbi.nlm.nih.gov/17721511/
https://pubmed.ncbi.nlm.nih.gov/17721511/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6775116/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6775116/
https://www.researchgate.net/publication/337931451_Kinobeads_A_Chemical_Proteomic_Approach_for_Kinase_Inhibitor_Selectivity_Profiling_and_Target_Discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. researchgate.net [researchgate.net]

8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For
Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

9. researchgate.net [researchgate.net]

10. CaMKKZ2: bridging the gap between Ca2+ signaling and energy-sensing - PMC
[pmc.ncbi.nlm.nih.gov]

11. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2
(CAMKK?2) signaling pathway [scholarworks.indianapolis.iu.edul]

12. mdpi.com [mdpi.com]

To cite this document: BenchChem. [off-target effects of CZC-25146 hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139147#off-target-effects-of-czc-25146-
hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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